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Foreword: This document provides an in-depth technical overview of the discovery,

development, and mechanism of action of T-705, more commonly known as Favipiravir. It is
intended for researchers, scientists, and professionals in the field of drug development who

seek a detailed understanding of this broad-spectrum antiviral agent. This guide consolidates

key quantitative data, outlines detailed experimental methodologies, and visualizes complex

biological and experimental processes.

Discovery and Initial Screening
Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was discovered by Toyama

Chemical Co., Ltd. (now part of the Fujifilm Group) through a comprehensive screening of their

chemical library for compounds with anti-influenza virus activity.[1] The initial screening process

utilized a plaque reduction assay to identify compounds that could inhibit the replication of the

influenza A virus (A/PR/8/34 strain).[1] This high-throughput screening led to the identification

of a lead compound, T-1105, a pyrazinecarboxamide derivative.[1] Subsequent structural

modifications and structure-activity relationship (SAR) studies on T-1105 and related

compounds, including T-1106, ultimately led to the synthesis and selection of T-705

(Favipiravir) as a promising drug candidate due to its potent in vitro and in vivo antiviral

activities and favorable pharmacokinetic profile.[1]

Mechanism of Action
Favipiravir is a prodrug that exerts its antiviral effect through the selective inhibition of the viral

RNA-dependent RNA polymerase (RdRp).[2][3] Unlike many other antiviral agents that target
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viral entry or exit, Favipiravir targets the viral replication machinery itself.

Upon entering a host cell, Favipiravir is intracellularly converted into its active form,

Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), through a process involving

phosphoribosylation.[2][3] This active metabolite structurally mimics purine nucleosides

(adenosine and guanosine triphosphate) and is recognized as a substrate by the viral RdRp.[3]

The primary mechanisms by which Favipiravir-RTP inhibits viral replication are:

Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can

lead to the termination of RNA synthesis.

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of

mutations in the viral genome, leading to the production of non-viable viral progeny, a

phenomenon known as "error catastrophe".

A key advantage of Favipiravir is its selectivity for viral RdRp over host DNA-dependent DNA

and RNA polymerases, which contributes to its favorable safety profile.[2]
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Figure 1: Intracellular activation and mechanism of action of Favipiravir.
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Quantitative Data Summary
In Vitro Efficacy
The in vitro antiviral activity of Favipiravir has been evaluated against a wide range of RNA

viruses. The 50% effective concentration (EC50) is a key parameter used to measure a drug's

potency in inhibiting viral replication in cell culture.

Virus Cell Line EC50 (µg/mL) EC50 (µM) Reference

Influenza A

(H1N1)
MDCK 0.014 - 0.55 0.09 - 3.5 [2]

Influenza A

(H3N2)
MDCK 0.03 - 0.48 0.19 - 3.06 [4]

Influenza B MDCK 0.04 - 0.38 0.25 - 2.42 [4]

SARS-CoV-2 Vero E6 9.7 - >78 61.88 - >500 [5][6]

Ebola Virus Vero 9.9 - 13.1 63 - 83.4

Lassa Virus Vero 0.3 1.9

Yellow Fever

Virus
Vero 0.08 - 0.4 0.51 - 2.55

Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.

Pharmacokinetic Parameters
Pharmacokinetic studies in humans have been conducted to understand the absorption,

distribution, metabolism, and excretion of Favipiravir.
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Parameter Value Population
Dosing
Regimen

Reference

Cmax (Maximum

Concentration)

29.99 - 64.5

µg/mL

Healthy

Volunteers &

COVID-19

Patients

1600-1800 mg

BID Day 1, then

600-800 mg BID

[5][7]

Tmax (Time to

Cmax)
1.5 - 2.0 hours

Healthy

Volunteers

1600 mg BID

Day 1, then 600

mg BID

t1/2 (Elimination

Half-life)
2.0 - 5.6 hours

Healthy

Volunteers &

COVID-19

Patients

Various [7]

AUC0-12h (Area

Under the Curve)

192.53 - 446.09

µg·h/mL

Healthy

Volunteers &

COVID-19

Patients with

renal dysfunction

1600 mg BID

Day 1, then 600

mg BID

[5]

Clearance (CL/F) 5.11 L/h
COVID-19

Patients
Various [5][7]

Volume of

Distribution (V/F)
41.6 L

COVID-19

Patients
Various [5][7]

Clinical Safety Profile
Clinical trials have provided important data on the safety and tolerability of Favipiravir. The

following table summarizes common adverse events reported.
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Adverse Event
Frequency in
Favipiravir Group
(%)

Frequency in
Control Group (%)

Reference

Hyperuricemia 15.52 - 33.5 1.3 [8][9][10]

Diarrhea 1.4 - 5.0 11.5 [8][11]

Nausea 0.84 11.5 [8][11]

Vomiting - - [8][9]

Increased ALT 6.8 - 7.28 2.4 [8][10][11]

Increased AST - 2.4 [8]

Neutropenia 2.0 - [11]

Note: Frequencies can vary based on the patient population, dosage, and duration of

treatment.

Key Experimental Protocols
In Vitro Antiviral Activity Screening Workflow
The initial discovery and subsequent characterization of Favipiravir's antiviral activity heavily

relied on in vitro assays. A generalized workflow for such screening is depicted below.
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Figure 2: Generalized workflow for in vitro antiviral screening.

Plaque Reduction Assay
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This assay is a standard method for quantifying infectious virus particles and evaluating the

efficacy of antiviral compounds.

Materials:

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

6-well or 12-well cell culture plates

Virus stock of known titer

Favipiravir stock solution and serial dilutions

Phosphate-buffered saline (PBS)

Cell culture medium (e.g., DMEM)

Overlay medium (e.g., containing agarose or Avicel)

Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: Seed the host cells into culture plates and incubate until a confluent monolayer

is formed.

Virus Adsorption: Remove the culture medium and wash the cell monolayer with PBS.

Inoculate the cells with a viral dilution calculated to produce a countable number of plaques

(e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral attachment.[12]

Compound Treatment: After the adsorption period, remove the virus inoculum. Add the

overlay medium containing various concentrations of Favipiravir or a vehicle control.

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque

formation (typically 2-3 days).[13] The semi-solid overlay restricts the spread of the virus to

adjacent cells, resulting in localized areas of cell death (plaques).[14]
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Fixation and Staining: After incubation, fix the cells with the fixative solution for at least 1

hour.[12] Remove the fixative and stain the cell monolayer with crystal violet solution for 5-10

minutes.[12][14]

Plaque Visualization and Counting: Gently wash the plates with water to remove excess

stain and allow them to dry. The viable cells will be stained purple, while the plaques will

appear as clear, unstained zones. Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque inhibition for each Favipiravir
concentration compared to the vehicle control. The EC50 value is determined by plotting the

percentage of inhibition against the drug concentration and fitting the data to a dose-

response curve.

High-Performance Liquid Chromatography (HPLC) for
Favipiravir Quantification
HPLC is a crucial analytical technique for determining the concentration of Favipiravir and its

metabolites in biological samples, which is essential for pharmacokinetic studies.

Instrumentation and Conditions:

HPLC System: An HPLC system equipped with a UV or diode-array detector (DAD).

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an

aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

Flow Rate: Typically 0.8 - 1.0 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Detection Wavelength: Set at the maximum absorbance wavelength of Favipiravir (e.g., 227

nm or 323 nm).

Procedure:
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Sample Preparation: Biological samples (e.g., plasma, cell lysates) are processed to remove

proteins and other interfering substances. This may involve protein precipitation with an

organic solvent, liquid-liquid extraction, or solid-phase extraction.

Standard Curve Preparation: A series of standard solutions of Favipiravir of known

concentrations are prepared in the same matrix as the samples (e.g., blank plasma).

Chromatographic Analysis: Inject a fixed volume of the prepared samples and standards into

the HPLC system.

Data Acquisition and Analysis: The detector measures the absorbance of the eluting

compounds over time, generating a chromatogram. The peak corresponding to Favipiravir
is identified by its retention time. The peak area is proportional to the concentration of the

drug. A standard curve is generated by plotting the peak areas of the standards against their

known concentrations. The concentration of Favipiravir in the unknown samples is then

calculated from this standard curve.

Primer Extension Assay to Investigate Mechanism of
Action
The primer extension assay is a technique used to map the 5' ends of RNA molecules and can

be adapted to study the effect of drugs like Favipiravir on viral RNA synthesis.

Materials:

Total RNA extracted from virus-infected and drug-treated cells

A short, single-stranded DNA primer that is complementary to a known sequence in the viral

RNA

Reverse transcriptase enzyme

Deoxynucleotide triphosphates (dNTPs)

Radiolabeled dNTPs or a 5'-end-labeled primer for detection

Denaturing polyacrylamide gel
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Autoradiography film or a phosphorimager

Procedure:

Primer Annealing: The labeled primer is annealed to the target viral RNA in the total RNA

sample by heating and slow cooling.

Reverse Transcription: The reverse transcriptase enzyme, along with dNTPs, is added to the

reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the

primer and extending towards the 5' end of the RNA template.

Chain Termination (in the presence of Favipiravir-RTP): If Favipiravir-RTP is incorporated

into the growing cDNA chain, it can cause premature termination of the reverse transcription

process.

Gel Electrophoresis: The resulting cDNA products are denatured and separated by size on a

denaturing polyacrylamide gel.

Detection: The radiolabeled cDNA products are visualized by autoradiography or

phosphorimaging.

Analysis: The size of the cDNA products reflects the distance from the primer to the 5' end of

the RNA or to the point of chain termination. In the presence of Favipiravir, the appearance

of shorter cDNA fragments compared to the control would indicate that the drug is causing

premature termination of viral RNA synthesis.

Conclusion
The discovery and development of T-705 (Favipiravir) represent a significant advancement in

antiviral therapy. Its unique mechanism of action, targeting the conserved viral RdRp, provides

a broad spectrum of activity against numerous RNA viruses. The comprehensive data gathered

from in vitro, preclinical, and clinical studies have established its efficacy and safety profile. The

experimental protocols detailed in this guide provide a framework for the continued

investigation and development of Favipiravir and other novel antiviral agents. As our

understanding of virology and drug development evolves, the story of Favipiravir will

undoubtedly continue to inform and inspire future research in the fight against viral diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662787#discovery-and-development-history-of-t-
705-favipiravir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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